1-(2-methyl-4,5-disulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid
Overview
Description
1-(2-methyl-4,5-disulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid, commonly known as MDPC, is a synthetic compound that has gained interest in the scientific community due to its potential applications in biochemical research. MDPC belongs to the family of pyrazole derivatives, which are known to exhibit various biological activities such as anti-inflammatory, antitumor, and antiviral properties.
Scientific Research Applications
Catalytic Applications in Organic Synthesis
1-(2-methyl-4,5-disulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid and its derivatives have been used as catalysts in organic synthesis. For example, nano organo solid acids with urea moiety derived from this compound have shown potential in the synthesis of various organic compounds like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), coumarin-3-carboxylic acids, and cinnamic acids under mild and solvent-free conditions (Zolfigol et al., 2015).
Structural and Spectral Investigations
The compound has been the subject of extensive structural and spectral studies. For instance, research focused on the experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives revealed insights into their structural properties using techniques like X-ray diffraction and NMR spectroscopy (Viveka et al., 2016).
Development of Coordination Complexes
Derivatives of this acid have been used in synthesizing novel coordination complexes. A study demonstrated the synthesis and characterization of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives, showcasing their potential in the field of coordination chemistry (Radi et al., 2015).
properties
IUPAC Name |
1-(2-methyl-4,5-disulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O9S2/c1-5-2-8(23(17,18)19)9(24(20,21)22)4-7(5)13-10(14)3-6(12-13)11(15)16/h2,4H,3H2,1H3,(H,15,16)(H,17,18,19)(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYODHVKSAPCBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N2C(=O)CC(=N2)C(=O)O)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-4,5-disulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.